

physical characteristics of 3,5-Difluoro-3'-methylbenzhydrol

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Compound of Interest

Compound Name: 3,5-Difluoro-3'-methylbenzhydrol

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Technical Guide: 3,5-Difluoro-3'-methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-3'-methylbenzhydrol is a fluorinated aromatic alcohol. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Benzhydrol derivatives, in general, are known to exhibit a range of biological activities, making this particular compound a subject of interest for research and development in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical characteristics, a proposed synthetic route, and potential biological activities of **3,5-Difluoro-3'-methylbenzhydrol** based on available data and established chemical principles.

Physical Characteristics

Limited explicit experimental data for the physical characteristics of **3,5-Difluoro-3'-methylbenzhydrol** is available in the public domain. The fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ F ₂ O	[1]
Molecular Weight	234.24 g/mol	[1]
CAS Number	842140-75-4	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis Protocols

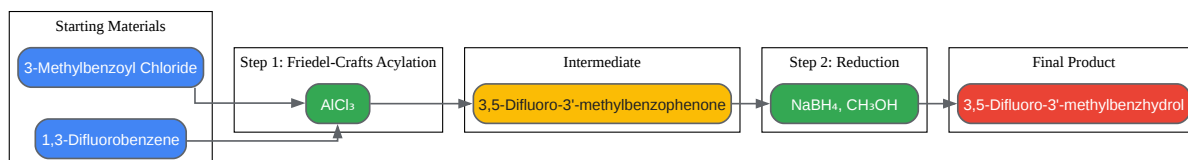
A specific, detailed experimental protocol for the synthesis of **3,5-Difluoro-3'-methylbenzhydrol** is not readily available in published literature. However, its structure lends itself to common and well-established synthetic methodologies for the preparation of unsymmetrical diarylmethanols. Two plausible and widely used methods are the Grignard reaction and the reduction of a corresponding benzophenone.

Proposed Synthesis Workflow

A logical and efficient synthesis would involve two primary steps:

- **Friedel-Crafts Acylation:** To synthesize the precursor ketone, 3,5-difluoro-3'-methylbenzophenone. This would involve the reaction of 3-methylbenzoyl chloride with 1,3-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- **Reduction of the Ketone:** The resulting 3,5-difluoro-3'-methylbenzophenone can then be reduced to the target alcohol, **3,5-Difluoro-3'-methylbenzhydrol**. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

The following diagram illustrates this proposed synthetic workflow.



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Caption: Proposed two-step synthesis of **3,5-Difluoro-3'-methylbenzhydrol**.

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-3'-methylbenzophenone (Friedel-Crafts Acylation)

- Materials: 1,3-Difluorobenzene, 3-Methylbenzoyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric acid (concentrated), Sodium bicarbonate solution (saturated), Magnesium sulfate (anhydrous).
- Procedure:
 - To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add 3-methylbenzoyl chloride.
 - After the addition is complete, add 1,3-difluorobenzene dropwise, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5-difluoro-3'-methylbenzophenone.

Step 2: Synthesis of **3,5-Difluoro-3'-methylbenzhydrol** (Reduction)

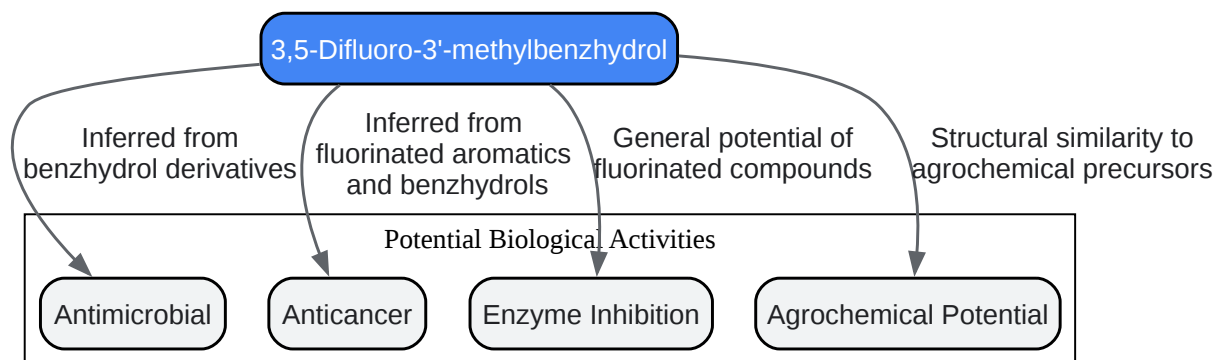
- Materials: 3,5-Difluoro-3'-methylbenzophenone, Sodium borohydride, Methanol.
- Procedure:
 - Dissolve 3,5-difluoro-3'-methylbenzophenone in methanol in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add sodium borohydride to the stirred solution in small portions.
 - After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude **3,5-Difluoro-3'-methylbenzhydrol**.
 - Purify the product by column chromatography or recrystallization if necessary.

Potential Signaling Pathways and Biological Activities

Direct experimental evidence for the biological activity of **3,5-Difluoro-3'-methylbenzhydrol** is not currently available in the scientific literature. However, the benzhydrol scaffold is a common feature in many biologically active compounds. The introduction of difluoro and methyl substituents can modulate this activity. Based on studies of structurally related compounds, the following potential biological activities can be inferred:

- **Antimicrobial Activity:** Benzhydrol and its substituted derivatives have been shown to possess antimicrobial activity against various strains of bacteria and yeasts. The lipophilicity and electronic properties conferred by the fluorine and methyl groups could influence this activity.
- **Anticancer Activity:** Some benzhydrol derivatives have demonstrated inhibitory effects on the growth of cancer cells. For example, certain derivatives have been shown to inactivate the NF- κ B pathway in multiple myeloma cells. The fluorine substituents in **3,5-Difluoro-3'-methylbenzhydrol** could enhance its potential as an anticancer agent due to increased metabolic stability and altered binding characteristics.
- **Enzyme Inhibition:** Fluorinated compounds are often investigated as enzyme inhibitors. The specific substitution pattern of this molecule could make it a candidate for inhibiting various enzymes, and it would be a subject for screening in drug discovery programs.
- **Agrochemical Applications:** The 3,5-difluoroaniline substructure, which can be conceptually related to one of the rings, is an important intermediate in the synthesis of some herbicides and other agricultural chemicals.

The following diagram illustrates the logical relationship between the core structure and its potential biological activities based on existing research on related compounds.



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Caption: Inferred potential biological activities of **3,5-Difluoro-3'-methylbenzhydrol**.

Conclusion

3,5-Difluoro-3'-methylbenzhydrol is a compound with potential for further investigation in medicinal and materials chemistry. While specific physical and biological data are scarce, established synthetic routes can be readily applied for its preparation. The presence of the difluorinated phenyl ring and the methyl-substituted phenyl ring on the benzhydrol core suggests that this molecule may exhibit interesting biological properties, warranting future studies to elucidate its activity and potential applications. Researchers are encouraged to use the proposed synthetic protocols as a starting point for their investigations and to perform comprehensive biological screenings to uncover the therapeutic or industrial potential of this compound.

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References

- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

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